3-Bromo-2-chloro-N-ethylbenzamide is an organic compound characterized by its unique structure, which includes a benzene ring substituted with bromine and chlorine atoms, as well as an ethyl group attached to the nitrogen of the amide functional group. Its chemical formula is CHBrClNO, and it is notable for its potential applications in pharmaceuticals and chemical synthesis.
Research indicates that compounds similar to 3-Bromo-2-chloro-N-ethylbenzamide may exhibit various biological activities. These include:
Several synthetic routes can be employed to produce 3-Bromo-2-chloro-N-ethylbenzamide:
3-Bromo-2-chloro-N-ethylbenzamide has several potential applications:
Interaction studies involving 3-Bromo-2-chloro-N-ethylbenzamide could focus on:
Several compounds share structural similarities with 3-Bromo-2-chloro-N-ethylbenzamide. Here are a few notable examples:
| Compound Name | Structure Features | Similarity Index |
|---|---|---|
| 1-Bromo-2-chloro-3-nitrobenzene | Contains bromine and chlorine; nitro group present | 0.93 |
| 1-Bromo-3-chloro-5-nitrobenzene | Bromine and chlorine; additional nitro substitution | 0.87 |
| 4-Bromo-5-chloro-2-nitroaniline | Similar halogen substitutions; amino group present | 0.86 |
| 2-Bromo-1-chloro-3-nitrobenzene | Contains both bromine and chlorine; nitro group | 0.85 |
| 1-Bromo-2-chloro-4-nitrobenzene | Similar halogenated structure; nitro substitution | 0.84 |
The uniqueness of 3-Bromo-2-chloro-N-ethylbenzamide lies in its specific combination of functional groups and substituents, which may confer distinct biological properties not found in these similar compounds.